![molecular formula C18H21N3O3S2 B4630038 N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4630038.png)

N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

Übersicht

Beschreibung

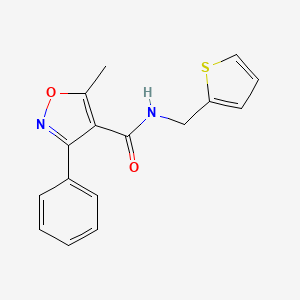

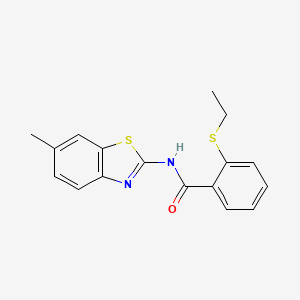

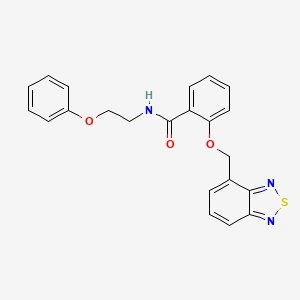

Synthesis Analysis The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors to more complex structures. An example in the realm of similar compounds is the directed ortho-metallation methodology or the use of the Gewald reaction, which are pivotal in constructing the thiophene core and introducing functional groups at strategic positions on the molecule (Ciszewska et al., 1997; Puthran et al., 2019).

Molecular Structure Analysis The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, which reveals the arrangement of atoms in three-dimensional space and helps in understanding the intramolecular interactions. For instance, compounds with thiophene cores have shown to crystallize in specific space groups, and their structure analysis may reveal intramolecular hydrogen bonds that stabilize the molecule's conformation (Saeed et al., 2010).

Chemical Reactions and Properties Chemical reactions involving such compounds can include nucleophilic substitutions, addition reactions, or the formation of Schiff bases when reacted with aldehydes. These reactions are central to modifying the compound's structure for specific properties or for further synthetic applications (Bhattacharjee et al., 2012). The presence of multiple functional groups also opens avenues for diverse chemical reactions, providing a way to synthesize novel derivatives with potentially unique biological or chemical properties.

Physical Properties Analysis The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different solvents and conditions. These properties are determined through experimental measurements and are essential for the compound's application in further chemical reactions or in potential industrial applications.

Chemical Properties Analysis The chemical properties, including reactivity, stability, and compatibility with various reagents, define the compound's utility in organic synthesis. The presence of reactive functional groups like amides and thiophene can significantly influence the compound's behavior in chemical reactions, affecting its utility in synthesizing more complex molecules.

References

- Ciszewska, G., Pfefferkorn, H., Tang, Y. S., Jones, L., Tarapata, R., & Sunay, U. (1997). Synthesis of tritium, deuterium, and carbon-14 labeled (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid phenyl ester, (L)-2,3-dihydroxybutanedioic acid salt (SDZ ENA 713 hta), an investigational drug for the treatment of Alzheimer's disease. Journal of Labelled Compounds and Radiopharmaceuticals. Link.

- Puthran, D., Poojary, B., Purushotham, N., Harikrishna, N., Nayak, S. G., & Kamat, V. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Heliyon. Link.

- Saeed, S., Rashid, N., Bhatti, M., & Jones, P. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry. Link.

- Bhattacharjee, S., Arrora, M., Saravanan, J., & Mohan, S. (2012). Synthesis, Characterization and Antimicrobial Activity of Some Schiff Bases of 2-Amino-N-(o-Fluorophenylcarboxamido)-4-(p-Methoxyphenyl) Thiophenes. Asian Journal of Research in Chemistry. Link.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

Chemoselective N-Benzoylation : The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates highlights a methodology relevant to compounds like N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. This process yields compounds of biological interest through the formation of corresponding thiourea followed by elimination of thiocyanic acid. This synthesis pathway is significant for producing benzamides with potential biological applications (Singh, Lakhan, & Singh, 2017).

Biological Activity of Thiophene Derivatives : Thiophene derivatives exhibit notable antibacterial and antifungal activities. The structural features, such as the planarity between the m-toluidine and p-toluidine rings with their respective thiophene rings, contribute to their biological activity. The presence of intramolecular hydrogen bonding further stabilizes their molecular conformation, enhancing their bioactive potential (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Heterocyclic Synthesis with Thiophene-2-Carboxamide : The synthesis of heterocyclic compounds utilizing thiophene-2-carboxamide underscores the versatility of thiophene derivatives in generating new antibiotic and antibacterial drugs. This approach involves reactions with various reagents to yield pyrimidinone derivatives, demonstrating the compound's utility in developing new therapeutic agents (Ahmed, 2007).

Biological Activities

Antibacterial and Antifungal Properties : Research on thiophene-carboxamide derivatives has shown significant antibacterial and antifungal activities. The molecular conformation, influenced by intramolecular hydrogen bonding, plays a crucial role in these biological activities. These properties make thiophene derivatives promising candidates for antimicrobial drug development (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Synthesis and Antihypertensive Activity : The synthesis of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans demonstrates the potential of thiophene derivatives in producing compounds with antihypertensive activity. This research indicates the therapeutic applications of these compounds, particularly for cardiovascular diseases (Cassidy, Evans, Hadley, Haladij, Leach, & Stemp, 1992).

Eigenschaften

IUPAC Name |

N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c1-3-4-7-16(22)20-13-9-8-12(11-14(13)24-2)19-18(25)21-17(23)15-6-5-10-26-15/h5-6,8-11H,3-4,7H2,1-2H3,(H,20,22)(H2,19,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWKZVDMIBUWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}thiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorobenzyl)-4-{3-[4-(difluoromethoxy)phenyl]acryloyl}piperazine](/img/structure/B4629966.png)

![N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B4630000.png)

![N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4630004.png)

![methyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4630009.png)

![2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4630050.png)

![1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4630065.png)

![2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)